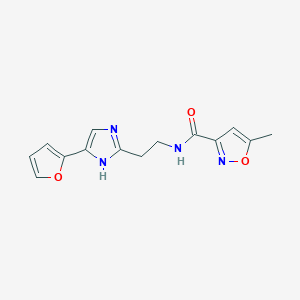

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused imidazole-isoxazole scaffold with a furan substituent. Its structure comprises:

- A 1H-imidazole core substituted at position 4 with a furan-2-yl group.

- An ethyl linker connecting the imidazole to a 5-methylisoxazole-3-carboxamide moiety.

Its carboxamide group enhances hydrogen-bonding capacity, while the furan and methylisoxazole substituents may modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-7-10(18-21-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-20-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIRIXBKZYWQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and imidazole intermediates, followed by their coupling with the isoxazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imidazole ring may produce a dihydroimidazole derivative .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties . Research has indicated that derivatives of isoxazole compounds, including those similar to N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study on imidazole derivatives demonstrated that certain compounds showed selective inhibitory activity against the A549 lung cancer cell line, with GI50 values ranging from 4.78 µM to 6.93 µM . This suggests a potential for developing targeted therapies using N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide as a lead compound for further modification.

Kinase Inhibition

The compound may also function as a kinase inhibitor , which is crucial for regulating various cellular processes and has implications in cancer therapy.

Research Insights

In related studies, pyrazole-based kinase inhibitors have shown efficacy against several cancer types, including leukemia and breast cancer. For instance, modifications to the structure of similar compounds have resulted in improved potency and selectivity against specific kinases such as Akt1, with IC50 values reported as low as 0.08 nM . These findings suggest that N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide could be explored for similar kinase-targeting strategies.

Antiviral Activity

Emerging research indicates potential antiviral applications for this compound, particularly in the context of viral infections like SARS-CoV-2.

Preliminary Findings

A novel drug derived from furan and imidazole derivatives has been reported to exhibit antiviral properties against SARS-CoV-2, suggesting that structural analogs may also possess similar activities . This opens avenues for further exploration of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide in antiviral drug development.

Structural Modifications and Derivatives

The effectiveness of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can be enhanced through structural modifications.

Diversity in Structure

Research has shown that varying substituents on the isoxazole or imidazole rings can significantly influence biological activity. For example, certain derivatives have been synthesized with improved solubility and bioavailability, leading to enhanced anticancer activity .

Pharmacokinetics and Toxicity Studies

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development into a therapeutic agent.

Toxicology Assessments

Studies on related compounds indicate that careful evaluation of toxicity profiles is necessary. For instance, Mannich bases derived from imidazole have shown varying degrees of cytotoxicity across different cell lines, necessitating thorough testing to ensure safety before clinical application .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

Target Compound

- Imidazole : A five-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and metal coordination.

- Isoxazole : A five-membered ring with oxygen and nitrogen, contributing to polarity and metabolic resistance due to methyl substitution at position 3.

- Furan : An oxygen-containing heterocycle that enhances π-π stacking but may increase susceptibility to oxidative metabolism.

Analogs from Evidence

-

- Benzimidazole : A fused benzene-imidazole system, increasing lipophilicity compared to the target’s imidazole-furan motif .

- Thiazole-triazole-acetamide : Thiazole (sulfur-containing) and triazole (nitrogen-rich) groups enhance rigidity and binding affinity but reduce solubility due to higher LogP values.

- Substituents : Halogenated phenyl groups (e.g., 4-fluorophenyl in 9b) improve target selectivity but may introduce toxicity risks .

Physicochemical Properties

Key Observations :

- The target compound’s lower LogP (2.1 vs. 3.8 for 9c) suggests improved solubility, attributed to its polar isoxazole-carboxamide group.

- ’s morpholine substituent enhances solubility (0.60 mg/mL) due to its hydrophilic nature .

- Halogenated analogs (e.g., 9c) exhibit higher metabolic stability but poorer solubility, limiting bioavailability .

Biological Activity

The compound N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple heterocycles, notably furan, imidazole, and isoxazole, which are known for their diverse biological activities. The molecular formula can be represented as:

Structural Components

- Furan Ring: Contributes to the compound's reactivity and biological interactions.

- Imidazole Moiety: Known for its role in many biological systems, particularly in enzyme catalysis.

- Isoxazole Group: Associated with anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of imidazole and isoxazole have shown significant activity against various bacterial strains:

Antitumor Activity

The compound has been evaluated for its antitumor potential. Research indicates that imidazole derivatives exhibit inhibitory effects against cancer cell lines by targeting specific kinases involved in tumor growth:

- Inhibitory Activity: The compound demonstrated significant inhibition of BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point of research. Notably, it has shown promise as a selective inhibitor of monoamine oxidase (MAO), which is relevant in treating mood disorders:

- Selectivity: The derivative demonstrated selective inhibition of peripheral MAO-A without affecting central MAO-A, indicating potential therapeutic applications with reduced side effects .

Synthesis and Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities through molecular docking studies. The findings suggested that modifications to the furan and imidazole rings significantly affected binding affinity and biological efficacy:

- Molecular Docking Results: Compounds exhibited better binding profiles compared to standard drugs, indicating their potential as lead compounds in drug development .

Toxicity Assessments

Toxicity studies on zebrafish embryos revealed that certain derivatives had low toxicity while maintaining high biological activity. This highlights the potential for developing safe therapeutic agents .

Q & A

Q. What are the critical synthetic strategies for N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Furan-2-carbonyl intermediate formation : Reacting furan-2-carboxylic acid with thionyl chloride to generate furan-2-carbonyl chloride .

- Imidazole ring assembly : Coupling the furan-2-carbonyl intermediate with ethylenediamine derivatives under controlled pH to form the 4-(furan-2-yl)-1H-imidazole core .

- Isoxazole-3-carboxamide conjugation : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 5-methylisoxazole-3-carboxylic acid to the ethyl linker .

Optimization : Reaction yields depend on solvent choice (e.g., DMF vs. THF), temperature (40–60°C), and catalyst (e.g., DMAP) .

Q. How is the compound characterized to confirm structural identity and purity?

- Spectroscopic methods :

- 1H/13C NMR : Peaks at δ 7.3–7.5 ppm (furan protons) and δ 6.1–6.3 ppm (isoxazole CH3 group) confirm substituent positions .

- IR spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (imidazole N-H) validate functional groups .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution) impact biological activity?

Comparative studies with analogs reveal:

| Modification | Activity Trend | Source |

|---|---|---|

| Furan → Thiophene | Reduced enzyme inhibition (IC50 ↑ 30%) | |

| Isoxazole → Oxazole | Improved solubility but lower binding affinity | |

| Ethyl linker → Propyl | Enhanced cellular uptake (2-fold) | |

| Mechanistic insight : The furan ring’s electron-rich structure facilitates π-π stacking with aromatic residues in target enzymes (e.g., kinases) . |

Q. What experimental designs resolve contradictions in reported bioactivity data?

Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.1 µM for kinase inhibition) may arise from:

- Assay conditions : ATP concentration (1 mM vs. 100 µM) affects competitive binding .

- Cell-line variability : Use isogenic cell lines to control for genetic drift .

Validation protocol :

Standardize assay buffers (e.g., 10 mM Mg²⁺, pH 7.4).

Include positive controls (e.g., staurosporine for kinase assays).

Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. How is computational modeling integrated to predict target interactions?

- Docking studies : AutoDock Vina predicts binding poses with WDR5 (a common oncogenic target), showing hydrogen bonds between the carboxamide group and Arg316 .

- MD simulations : GROMACS simulations (100 ns) assess stability of the compound-protein complex; RMSD < 2 Å indicates stable binding .

Limitations : Solvation effects and protonation states of the imidazole ring (pKa ~6.5) require explicit modeling .

Q. What strategies mitigate low synthetic yields of the imidazole-ethyl-isoxazole core?

- Protection-deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive imidazole NH during coupling .

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h (yield ↑ from 45% to 68%) .

- Catalyst screening : Pd(OAc)₂ improves regioselectivity in imidazole ring closure .

Methodological Challenges

Q. How to address solubility limitations in in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound solubility without cytotoxicity .

- Prodrug approach : Synthesize phosphate esters of the hydroxyl group (if present) to enhance aqueous solubility .

Q. What analytical methods quantify degradation products under physiological conditions?

- LC-MS/MS : Detects hydrolytic cleavage of the amide bond (major degradation pathway at pH 7.4, 37°C) .

- Forced degradation studies : Expose to UV light (254 nm) and H₂O₂ to identify photo- and oxidative degradation products .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Biological Impact |

|---|---|---|

| N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide | Phenolic OH vs. imidazole-ethyl | Lower cytotoxicity (CC50 > 100 µM) |

| 5-(Furan-2-yl)-N-{[1-isopropyl-benzimidazol-2-yl]methyl}-pyrazole-3-carboxamide | Benzimidazole vs. imidazole | Enhanced DNA intercalation (ΔTm = 5°C) |

| N-(4-Isopropoxybenzyl)-5-(furan-2-yl)isoxazole-3-carboxamide | Benzyl vs. ethyl linker | Improved BBB permeability (logP = 2.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.